REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[C:9]([N+]([O-])=O)[C:8]([F:14])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[F-:15].[K+]>C1S(=O)(=O)CCC1>[Cl:1][C:2]1[CH:10]=[C:9]([F:15])[C:8]([F:14])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5] |f:1.2|
|
Name
|
benzoic acids
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=C(C(=C1)[N+](=O)[O-])F
|
Name
|
chlorides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
chlorides
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C1CCCS1(=O)=O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
the product distilled at 70°-75° C./15 mm
|
Type
|
CUSTOM
|
Details
|
The acid fluoride collected
|
Type
|
CUSTOM
|
Details
|
the product was dried in vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)O)C=C(C(=C1)F)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.4 g | |
YIELD: PERCENTYIELD | 24% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |